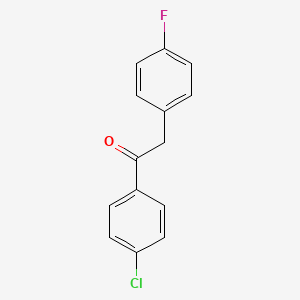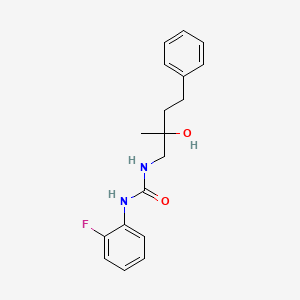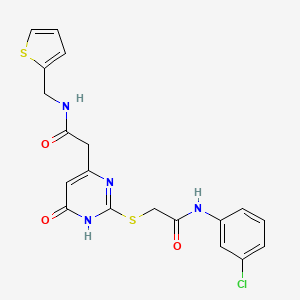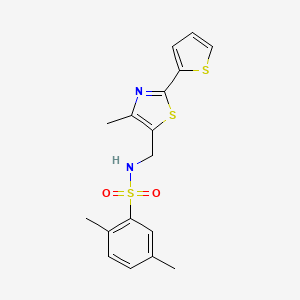
1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone is a chemical compound with the molecular formula C10H10ClFO . It is a derivative of ethanone, where one hydrogen atom is replaced by a 4-chlorophenyl group and another hydrogen atom is replaced by a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a central ethanone group, with a 4-chlorophenyl group and a 4-fluorophenyl group attached to the carbon atom of the ethanone group . The exact 3D structure and bond angles would require further computational or experimental analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and toxicity, are not specified in the available literature .Aplicaciones Científicas De Investigación
Synthesis and Crystallography
Molecular Structures and Intermolecular Interactions : The compound shows interesting molecular structures with nonplanar arrangements and various intermolecular interactions, such as C-H...O, C-H...π, and π-π interactions, which are important in crystal engineering and materials science (Bustos et al., 2015).
Crystal Structure Analysis : Detailed analysis of the crystal structure and vibrational properties of derivatives of this compound provides insights into its stability and charge delocalization, which are valuable for understanding material properties (Najiya et al., 2014).
Chemistry and Synthesis
Synthesis of Derivatives : The compound serves as a starting material for synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis (Moskvina et al., 2015).
Enantioselective Synthesis : Research on the enantioselective synthesis of derivatives, using biocatalysis, highlights its potential application in producing chiral pharmaceutical intermediates (Unknown Author, 2022).
Biological and Pharmaceutical Applications
Anti-Inflammatory Potential : Certain derivatives of this compound have shown promising anti-inflammatory activity, indicating potential pharmaceutical applications (Karande & Rathi, 2017).
Biocatalytic Transformations : The use of bacteria for the biotransformation of derivatives of this compound for synthesizing chiral pharmaceutical intermediates demonstrates its relevance in green chemistry (Miao et al., 2019).
Synthesis of Pyrazoles and Thiazoles : Research into the synthesis of pyrazoles and thiazoles using this compound as an intermediate indicates its utility in creating biologically active compounds (Loh et al., 2013).
Anxiolytic Activity Research : The compound has been used in the synthesis of derivatives that exhibit anxiolytic activities, showing its potential in the development of new therapeutic agents (Liszkiewicz et al., 2006).
Material Science Applications
- Photochemical Properties : Studies on the photochemistry of derivatives indicate potential applications in material science, particularly in understanding the stability and reactivity of photoactive compounds (Fu et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWHNPKDNJHLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide](/img/structure/B2665665.png)
![Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2665667.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)
![[2-(2-cyano-4-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2665671.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2665675.png)
![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)
![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)



![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)
![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)